molecular formula C16H15FN2O2S3 B2796012 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide CAS No. 946375-39-9

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2796012
CAS No.: 946375-39-9
M. Wt: 382.49
InChI Key: RHTPWEXALMCETI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiophene ring and a thiazole ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiazole, on the other hand, is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom and one nitrogen atom . Both thiophene and thiazole derivatives have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene and thiazole derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and the arrangement of atoms.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Thiophene and thiazole rings can participate in a variety of reactions, including electrophilic substitution and nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiophene and thiazole rings, as well as the other functional groups present in the molecule. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Heterocyclic Chemistry and Material Science

Thiophene derivatives, including those related to the specific sulfonamide compound , have been extensively studied for their diverse applications in material science and pharmaceuticals. The sulfur-containing thiophene ring is a critical entity in developing compounds with a wide spectrum of biological activities and applications in electronics and photonics. For example, substituted thiophenes have been utilized in organic semiconductors, solar cells, and chemical sensors due to their unique electronic properties. The work of Nagaraju et al. (2018) highlights the synthesis and structural analysis of a related thiophene sulfonamide compound, emphasizing the material science aspect of thiophene derivatives (Nagaraju et al., 2018).

Pharmacological Potential

Several studies have focused on the synthesis of thiophene sulfonamides and their biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. For instance, Hussein (2018) reported on novel sulfonamide hybrids showing significant antimicrobial activity, suggesting the potential pharmaceutical applications of these compounds. This indicates that derivatives of thiophene sulfonamides could be promising candidates for drug development (Hussein, 2018).

Anticonvulsant Activities

The research by Barnish et al. (1981) on a series of thiophene sulfonamides, including their anticonvulsant activities, underscores the therapeutic potential of these compounds. The study found that certain sulfone derivatives with halogen substituents exhibited high anticonvulsant efficacy, highlighting the importance of structural modifications in enhancing biological activity (Barnish et al., 1981).

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S3/c1-11-14(7-8-18-24(20,21)15-6-3-9-22-15)23-16(19-11)12-4-2-5-13(17)10-12/h2-6,9-10,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTPWEXALMCETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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